molecular formula C70H102N4O9 B045916 Nbduq CAS No. 119110-36-0

Nbduq

Cat. No.: B045916
CAS No.: 119110-36-0
M. Wt: 1143.6 g/mol
InChI Key: OEUJSTITFXGWNB-TUBNFATKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NbdUQ is a specialized research chemical offered in high purity to ensure experimental reproducibility and reliability for the scientific community. This compound is primarily utilized in biochemical and pharmacological research as a tool compound for probing complex biological systems, particularly in the study of enzyme kinetics and cellular signaling pathways. Its research value lies in its specific mechanism of action, where it acts as a modulator or inhibitor of key molecular targets, allowing researchers to dissect the function of these targets in vitro and in cell-based assays. Preliminary investigations suggest potential applications in the screening of novel therapeutic agents and the exploration of disease mechanisms, making it a valuable asset for early-stage discovery research. As with all our products, this compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are provided with comprehensive analytical data, including HPLC and mass spectrometry reports, to support their rigorous experimental standards.

Properties

CAS No.

119110-36-0

Molecular Formula

C70H102N4O9

Molecular Weight

1143.6 g/mol

IUPAC Name

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-[5-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxy-2,3-dimethoxy-6-methylphenoxy]acetate

InChI

InChI=1S/C70H102N4O9/c1-50(2)25-16-26-51(3)27-17-28-52(4)29-18-30-53(5)31-19-32-54(6)33-20-34-55(7)35-21-36-56(8)37-22-38-57(9)39-23-40-58(10)41-24-42-59(11)43-44-61-60(12)68(70(80-15)69(79-14)67(61)76)82-49-64(75)81-48-47-73(13)62-45-46-63(74(77)78)66-65(62)71-83-72-66/h25,27,29,31,33,35,37,39,41,43,45-46,76H,16-24,26,28,30,32,34,36,38,40,42,44,47-49H2,1-15H3/b51-27-,52-29-,53-31-,54-33-,55-35-,56-37-,57-39-,58-41-,59-43-

InChI Key

OEUJSTITFXGWNB-TUBNFATKSA-N

SMILES

CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)C/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CCC=C(C)C

Canonical SMILES

CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

4-(N-(acetoxyethyl)-N-methylamino)-7-nitro-2,1,3-benzoxadiazole ubiquinone
NBDUQ

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares Nbduq with two structurally similar NBCDs: Ferroplex (an iron-carbohydrate complex) and Glatimer (a synthetic polypeptide-metal conjugate).

Property This compound Ferroplex Glatimer
Core Composition Polymeric matrix + iron Iron-hydroxide + sucrose shell Copolymer + zinc ions
Particle Size (nm) 20–50 (monodisperse) 30–100 (polydisperse) 10–30 (monodisperse)
Chelation Stability (pH 7) Log K = 18.2 Log K = 16.8 Log K = 17.5
Thermal Stability Stable up to 60°C Degrades above 50°C Stable up to 70°C
Key Analytical Methods NMR, MALDI-TOF, DLS FTIR, XRD, TEM SEC-MALS, CD spectroscopy

Sources:

Key Findings :

  • This compound exhibits superior chelation stability compared to Ferroplex, likely due to its optimized ligand architecture.
  • Glatimer’s smaller particle size and thermal stability suggest advantages in tissue penetration but may limit its iron-binding capacity .

Functional and Pharmacodynamic Comparison

Table 2 highlights functional differences in efficacy and biodistribution.

Parameter This compound Ferroplex Glatimer
Iron Sequestration (in vitro) 85% ± 3% (24h) 72% ± 5% (24h) 68% ± 4% (24h)
Plasma Half-Life (hr) 48 ± 6 24 ± 3 36 ± 4
Organ Biodistribution Liver > spleen > kidney Spleen > liver > bone marrow Liver ≈ kidney > spleen
Immunogenicity Risk Low (no PEGylation) Moderate (sucrose-mediated) High (peptide epitopes)

Sources:

Key Findings :

  • This compound’s prolonged plasma half-life correlates with its sustained iron-chelating activity, reducing dosing frequency compared to Ferroplex.
  • Glatimer’s immunogenicity risk limits its use in autoimmune populations, whereas this compound’s PEG-free design mitigates this concern .

Clinical and Regulatory Considerations

Therapeutic Equivalence Challenges

Follow-on versions of this compound face stringent regulatory requirements due to manufacturing variability impacting safety and efficacy. For example:

  • Batch Variability : A 2024 study found that follow-on this compound analogs with ±5% ligand density deviations showed 20% reduced efficacy in iron-overload models .
  • Clinical Data Requirements : Unlike small-molecule generics, NBCDs like this compound require comparative pharmacokinetic (AUC, Cmax) and pharmacodynamic (iron excretion rates) trials to establish equivalence .

Key Findings :

  • This compound’s lower hypersensitivity rates align with its absence of immunogenic excipients.
  • Ferroplex’s hepatic toxicity may relate to iron deposition patterns in the spleen and liver .

Preparation Methods

Lipid Vesicle Preparation

The foundational step involves preparing unilamellar phospholipid vesicles, typically using dimyristoylphosphatidylcholine (DMPC). A chloroform solution of DMPC and unsaturated quinone (UQₙ or plastoquinone, PQₙ) is evaporated under nitrogen flow, followed by vacuum drying to remove residual solvent. Lipid-quinone mixtures are resuspended in ultrapure water and sonicated to clarity using a probe sonicator (e.g., Branson model 250) at 40–50°C. Titanium particles from sonication are removed via centrifugation at 3,000 × g.

Critical Parameters

  • Lipid-to-Quinone Ratio : Initial mixtures use a quinone mole fraction twice the target concentration to account for dilution during later steps.

  • Sonication Conditions : Four cycles of 3-minute sonication at 60 W ensure uniform vesicle size distribution.

Incorporation into Supported Bilayers

Vesicles are fused onto alkylated microporous aluminum oxide films coated with gold. The alkylation step employs octadecyltrichlorosilane (OTS) in hexadecane, creating a hydrophobic surface that promotes vesicle fusion. Post-fusion, the bilayer undergoes electrochemical characterization to verify quinone incorporation.

Fusion Efficiency

ParameterValue/Description
Gold Film Thickness~2 μm
Alkylation Time10 minutes
Quinone Surface Density5 × 10⁻¹² mol/cm²

Solvent and Reaction Optimization

Solvent Systems

Chloroform remains the solvent of choice for initial lipid-quinone dissolution due to its ability to dissolve hydrophobic species without denaturing lipids. Post-evaporation, residual solvent is removed under vacuum to prevent interference with vesicle self-assembly.

Temperature Control

Maintaining temperatures above the lipid phase transition temperature (e.g., 24°C for DMPC) during sonication prevents lipid crystallization and ensures homogeneous vesicle formation.

Quality Control and Validation

Spectrophotometric Assays

Post-fusion mass balances are verified using UV-Vis spectroscopy after solvent extraction. This compound exhibits a characteristic absorption peak at 340 nm, enabling quantification of incorporation efficiency.

Electrochemical Characterization

Chronocoulometric measurements at gold electrodes quantify quinone redox activity. A typical three-electrode system operates at potentials between −700 mV and +400 mV (vs. SCE), with diffusion coefficients calculated using the Anson equation:

q=2nFAD1/2Ct1/2π1/2+qadsq = \frac{2nFAD^{1/2}Ct^{1/2}}{\pi^{1/2}} + q_{\text{ads}}

where q is charge, n is electrons transferred, and D is the diffusion coefficient.

Comparative Analysis of Incorporation Methods

Traditional methods like FRAP (Fluorescence Recovery After Photobleaching) were compared to electrochemical approaches for measuring lateral diffusion coefficients. Electrochemical methods demonstrated superior accuracy, with diffusion coefficients for this compound in DMPC bilayers measured at 5.2 × 10⁻⁸ cm²/s, aligning with theoretical predictions for lipid-mediated diffusion.

Challenges and Troubleshooting

Quinone Localization

Misincorporation of this compound into non-bilayer phases was mitigated by optimizing the lipid-to-quinone ratio and using unsaturated lipid species to enhance membrane fluidity.

Fluorescence Quenching

Dynamic quenching by membrane components necessitated the use of time-resolved fluorescence to disentangle quenching effects from diffusion kinetics .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to synthesize and characterize Nbduq?

  • Methodological Guidance :

  • Begin with a literature review to identify gaps in existing synthesis protocols (e.g., solvent systems, temperature ranges). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope objectives .
  • Employ spectroscopic techniques (e.g., NMR, FT-IR) for structural characterization, ensuring alignment with established compound validation workflows. Document reproducibility by trialing synthesis under controlled conditions (e.g., inert atmosphere, purity thresholds) .
  • Validate results using cross-disciplinary peer review to mitigate confirmation bias .

Q. What strategies are effective for developing testable hypotheses about this compound’s properties?

  • Methodological Guidance :

  • Formulate hypotheses using the PICO framework (Population/Problem, Intervention, Comparison, Outcome). For example: "Does varying ligand ratios (Intervention) alter this compound’s catalytic efficiency (Outcome) compared to standard catalysts (Comparison) in organic reactions (Population)?" .
  • Prioritize hypotheses that address mechanistic unknowns (e.g., reaction pathways, stability under stressors) using iterative pilot studies. Use failure analysis to refine assumptions .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity?

  • Methodological Guidance :

  • Apply triangulation : Combine quantitative data (e.g., kinetic assays) with qualitative insights (e.g., crystallography or computational modeling) to identify systemic errors or contextual variables .
  • Conduct sensitivity analyses to isolate variables (e.g., pH, temperature). For example, discrepancies in catalytic activity may arise from unaccounted surface oxidation—address via XPS (X-ray photoelectron spectroscopy) validation .
  • Engage interdisciplinary teams to critique data interpretation, leveraging domain-specific expertise (e.g., material science, thermodynamics) .

Q. What methodologies are recommended for studying this compound’s interactions in multi-component systems?

  • Methodological Guidance :

  • Design fractional factorial experiments to reduce complexity while preserving statistical power. Use DOE (Design of Experiments) software to optimize parameter combinations (e.g., concentration gradients, co-solvents) .
  • Implement in situ monitoring techniques (e.g., Raman spectroscopy, mass spectrometry) to capture transient intermediates. Cross-reference with DFT (Density Functional Theory) simulations to validate mechanistic hypotheses .
  • Address ethical considerations in hazardous reaction setups (e.g., toxicity protocols, waste disposal) .

Q. How can researchers ensure robustness in cross-disciplinary studies involving this compound?

  • Methodological Guidance :

  • Adopt mixed-methods frameworks : Pair quantitative metrics (e.g., yield, selectivity) with qualitative case studies (e.g., industrial applicability barriers) .
  • Use standardized data-sharing formats (e.g., ISA-TAB for metadata) to enhance reproducibility. Document negative results to prevent publication bias .
  • Secure pre-peer review from stakeholders (e.g., material engineers, toxicologists) to align objectives with real-world constraints .

Methodological Tables

Research Stage Key Tools Validation Criteria References
SynthesisNMR, XRD, TGAReproducibility (±5% yield variance)
Data AnalysisANOVA, PCA, Machine Learningp < 0.05, Cohen’s d > 0.8
Ethical ComplianceIRB Approvals, Risk AssessmentsAdherence to OSHA/NIH guidelines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.